2-Acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid
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Overview
Description
N-Acetyl-S-(4-nitrophenyl)-L-cysteine is a chemical compound with the molecular formula C13H15N3O6S It is a derivative of L-cysteine, an amino acid, and contains an acetyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the nitrophenyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as dichloromethane. The nitrophenyl group can be introduced through a nucleophilic substitution reaction using 4-nitrophenyl chloride.
Industrial Production Methods
Industrial production methods for N-Acetyl-S-(4-nitrophenyl)-L-cysteine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(4-nitrophenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-S-(4-nitrophenyl)-L-cysteine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in studies of enzyme activity and protein interactions due to its cysteine moiety.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(4-nitrophenyl)-L-cysteine involves its interaction with biological molecules through its functional groups. The acetyl group can participate in acetylation reactions, while the nitrophenyl group can undergo reduction or substitution. The cysteine moiety can form disulfide bonds with other cysteine residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: Lacks the nitrophenyl group and is commonly used as a mucolytic agent.
S-(4-Nitrophenyl)-L-cysteine: Lacks the acetyl group and has different chemical properties.
N-Acetyl-S-(2-nitrophenyl)-L-cysteine: Similar structure but with a different position of the nitro group.
Properties
IUPAC Name |
2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBKSYPZBSVLLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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